

Application Note: Structural Elucidation of Tofacitinib Impurities Using NMR Spectroscopy

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Compound of Interest

Compound Name: Tofacitinib Impurity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1] The control of impurities in the drug substance and product is a critical aspect of pharmaceutical development and manufacturing to ensure safety and efficacy. Forced degradation studies under various stress conditions (acidic, basic, oxidative, and thermal) have shown that Tofacitinib can degrade, leading to the formation of several impurities.[2] Additionally, process-related impurities can arise during the synthesis of the active pharmaceutical ingredient (API).[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unequivocal structural elucidation of these unknown impurities.[3] Its non-destructive nature and the wealth of structural information it provides, including through-bond and through-space correlations, make it ideal for characterizing novel molecular structures.[3] This application note provides a detailed protocol for the use of one- and two-dimensional NMR techniques for the structural elucidation of Tofacitinib impurities.

Tofacitinib's therapeutic effect is achieved through the inhibition of the JAK-STAT signaling pathway, a crucial pathway in the immune system's response.[4] Understanding this pathway provides context for the drug's mechanism of action.



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Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Impurity Isolation (Preparative HPLC)

For the effective structural elucidation of an unknown impurity, it is often necessary to isolate and purify the compound of interest from the reaction mixture or the drug product. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose.

Protocol:

- **Method Development:** Develop a suitable HPLC method for the separation of the impurity from the API and other components. A reversed-phase C18 column is often a good starting point.^[2]
- **Sample Preparation:** Dissolve a sufficient amount of the bulk material containing the impurity in a suitable solvent.
- **Fraction Collection:** Perform multiple injections onto a preparative HPLC system and collect the fractions corresponding to the impurity peak.
- **Purity Check:** Analyze the collected fractions using an analytical HPLC method to ensure the purity of the isolated impurity.
- **Solvent Evaporation:** Evaporate the solvent from the purified fractions under reduced pressure to obtain the isolated impurity as a solid or oil.

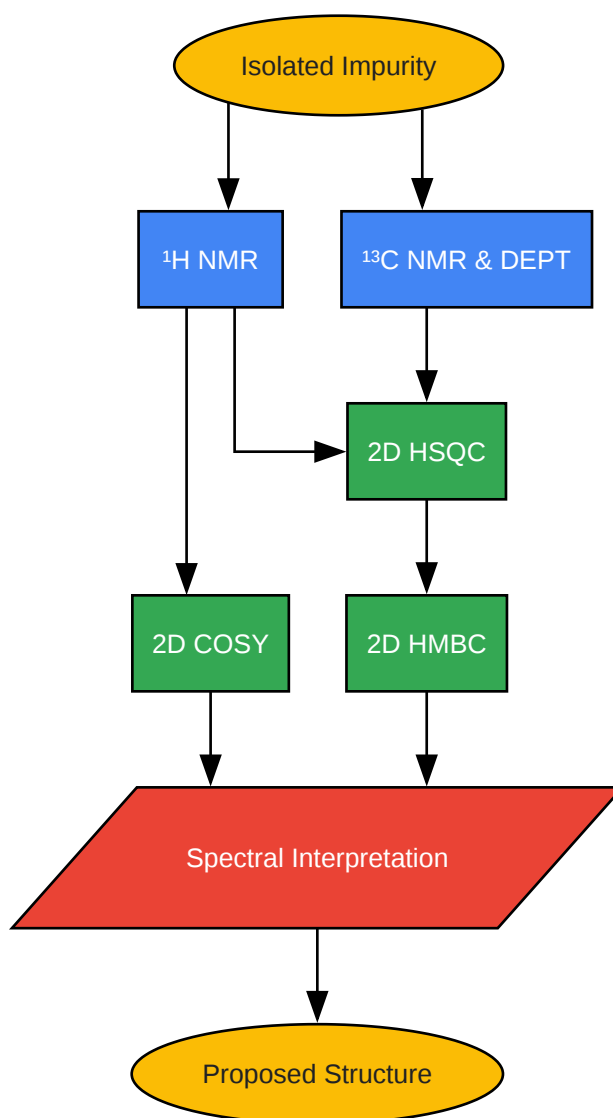
NMR Sample Preparation

Protocol:

- **Sample Weighing:** Accurately weigh 5-15 mg of the isolated impurity or the reference standard.
- **Solvent Selection:** Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in which the compound is fully soluble. The choice of solvent is critical to avoid overlapping signals with the analyte.
- **Dissolution:** Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer to NMR Tube:** Transfer the solution to a standard 5 mm NMR tube.
- **Labeling:** Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following workflow is recommended for acquiring a comprehensive set of NMR data for structural elucidation.



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Caption: A typical workflow for NMR-based structural elucidation.

Protocol:

- ^1H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides information on the number of different types of protons, their chemical environment, and their coupling patterns.
- ^{13}C NMR: Acquire a one-dimensional carbon-13 NMR spectrum. This reveals the number of unique carbon atoms in the molecule.

- DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
- 2D COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to identify proton-proton (¹H-¹H) spin-spin coupling networks, which helps in establishing connectivity within molecular fragments.
- 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to correlate directly bonded proton-carbon (¹H-¹³C) pairs.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): If stereochemistry is in question, a 2D NOESY experiment can be performed to identify through-space correlations between protons that are in close proximity.

Data Presentation and Interpretation

A systematic interpretation of the acquired NMR data is essential for accurate structure elucidation. The data should be compiled into tables for clarity and ease of comparison.

Case Study: Tofacitinib Impurity - N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This impurity, with CAS number 477600-74-1, is a known process-related impurity of Tofacitinib.^[5] Its structure was confirmed using a combination of NMR techniques.

Table 1: ¹H NMR Data for **Tofacitinib Impurity** in CDCl₃ (400 MHz)^[6]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
11.38	bs	-	1H	Pyrrolo-NH
8.30	s	-	1H	Pyrimidine-H
7.05	d	3.5	1H	Pyrrolo-H
6.54	d	3.5	1H	Pyrrolo-H
4.89-4.87	m	-	1H	Piperidine-CH
3.39	s	-	3H	N-CH ₃
3.27	dd	12.0, 9.3	1H	Piperidine-CH ₂
3.04	dd	12.0, 3.9	1H	Piperidine-CH ₂
2.94	td	12.6, 3.1	1H	Piperidine-CH ₂
2.84	dt	12.6, 4.3	1H	Piperidine-CH ₂
2.51-2.48	m	-	1H	Piperidine-CH
2.12	bs	-	2H	Piperidine-NH ₂
1.89	ddt	13.7, 10.6, 4	1H	Piperidine-CH ₂
1.62	dq	13.7, 4	1H	Piperidine-CH ₂
1.07	d	7.3	3H	C-CH ₃

Data Interpretation:

- The ¹H NMR spectrum clearly shows the characteristic signals for the pyrrolo[2,3-d]pyrimidine ring system.
- The signals in the aliphatic region correspond to the substituted piperidine ring.
- COSY data would confirm the coupling between the protons on the piperidine ring.
- HSQC data would link each proton to its directly attached carbon atom.

- HMBC data would be crucial to confirm the connectivity between the pyrrolo[2,3-d]pyrimidine and the piperidine ring via the N-methyl group.

Conclusion

NMR spectroscopy is a cornerstone technique for the structural elucidation of impurities in pharmaceutical manufacturing. A combination of 1D and 2D NMR experiments provides a comprehensive dataset that allows for the unambiguous determination of the chemical structure of unknown compounds. The protocols and data presented in this application note provide a framework for researchers and scientists to effectively utilize NMR for the characterization of Tofacitinib impurities, thereby ensuring the quality and safety of the final drug product.

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